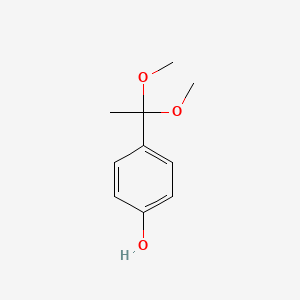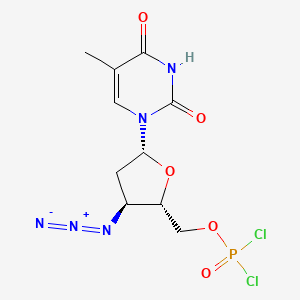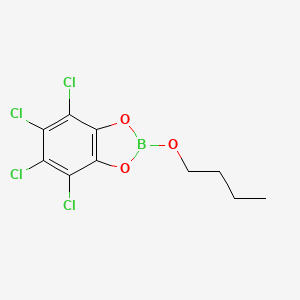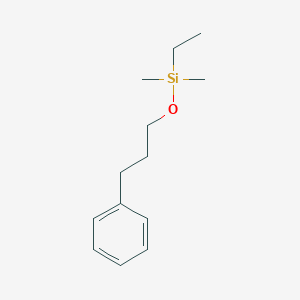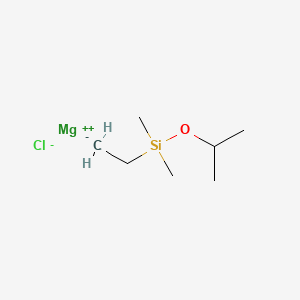
magnesium;ethyl-dimethyl-propan-2-yloxysilane;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;ethyl-dimethyl-propan-2-yloxysilane;chloride is a chemical compound with the CAS number 222712-56-3 This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;ethyl-dimethyl-propan-2-yloxysilane;chloride typically involves the reaction of magnesium with ethyl-dimethyl-propan-2-yloxysilane in the presence of a chloride source. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;ethyl-dimethyl-propan-2-yloxysilane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized silane derivatives, while reduction reactions can produce reduced magnesium complexes .
Aplicaciones Científicas De Investigación
Magnesium;ethyl-dimethyl-propan-2-yloxysilane;chloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of magnesium;ethyl-dimethyl-propan-2-yloxysilane;chloride involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and proteins, leading to changes in their activity and function. These interactions can result in a range of biological effects, including modulation of cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to magnesium;ethyl-dimethyl-propan-2-yloxysilane;chloride include other organosilane derivatives and magnesium complexes. Examples include:
- Magnesium;dimethyl-propan-2-yloxysilane;chloride
- Magnesium;ethyl-trimethylsilane;chloride
- Magnesium;dimethyl-ethylsilane;chloride
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its unique properties make it valuable for various applications in research and industry .
Propiedades
Número CAS |
222712-56-3 |
|---|---|
Fórmula molecular |
C7H17ClMgOSi |
Peso molecular |
205.05 g/mol |
Nombre IUPAC |
magnesium;ethyl-dimethyl-propan-2-yloxysilane;chloride |
InChI |
InChI=1S/C7H17OSi.ClH.Mg/c1-6-9(4,5)8-7(2)3;;/h7H,1,6H2,2-5H3;1H;/q-1;;+2/p-1 |
Clave InChI |
VYKARSCDCLLYJE-UHFFFAOYSA-M |
SMILES canónico |
CC(C)O[Si](C)(C)C[CH2-].[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


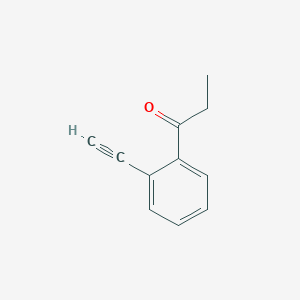
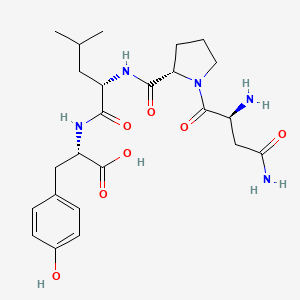
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
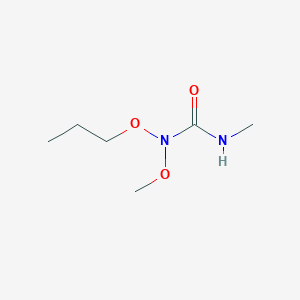
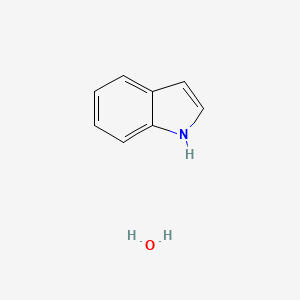
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)
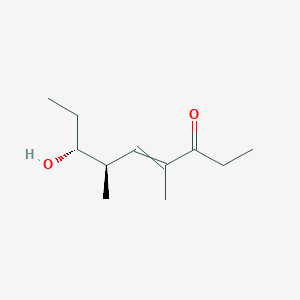
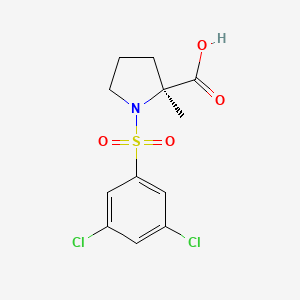
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)
